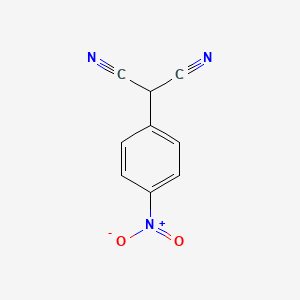
4-(Dicyanomethyl)nitrobenzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of nitrobenzene derivatives can vary based on the substituents and the desired product. For instance, the synthesis of 1,2-Dichloro-4-nitrobenzene involves chlorination of p-nitrochlorobenzene with KClO3-H2SO4 as the chlorinating reagent . The optimal conditions for this reaction were found to be a volume of sulfuric acid of 35ml, a molar ratio of p-nitrochlorobenzene to KClO3 of 1:1, a reaction temperature of 55°C, and a reaction time of 6 hours, yielding a product at 91.8% . This suggests that the synthesis of 4-(Dicyanomethyl)nitrobenzene might also involve specific reagents and conditions tailored to introduce the dicyanomethyl group at the 4-position of the nitrobenzene ring.
Molecular Structure Analysis
The molecular structure of nitrobenzene derivatives can exhibit a variety of geometries and intermolecular interactions. For example, the structures of three homologous dialkoxy ethynylnitrobenzenes showed great diversity despite subtle changes in molecular structure . The crystal structures varied significantly with the length of the alkoxy chain, affecting the crystal system and space group . This indicates that the molecular structure of 4-(Dicyanomethyl)nitrobenzene could also display unique features depending on its specific substituents and their interactions.
Chemical Reactions Analysis
The chemical reactions involving nitrobenzene derivatives can be influenced by their molecular structure. For instance, nickel(II) dibromide complexes of certain methylbenzenamines showed high activity for the polymerization of ethylene . Although 4-(Dicyanomethyl)nitrobenzene is not a nickel complex, the reactivity of nitrobenzene derivatives can be expected to be sensitive to the nature of their substituents, potentially affecting their participation in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzene derivatives are determined by their molecular structure and substituents. The solvate structure of 3,4-dichloro-1-nitrobenzene with aniline, for example, forms ribbons linked by Cl⋯Cl and N—O⋯Cl interactions, as well as N—H⋯O hydrogen bonds with aniline . These interactions contribute to the compound's physical state and solubility. Similarly, the physical and chemical properties of 4-(Dicyanomethyl)nitrobenzene would be influenced by the dicyanomethyl group and its interactions with other molecules.
Applications De Recherche Scientifique
Environmental Remediation
Nitrobenzene compounds, including 4-(Dicyanomethyl)nitrobenzene, are recognized as significant environmental pollutants. Research has focused on methods to degrade these compounds effectively. One study explored the Fe0 reduction of nitrobenzene in synthetic wastewater, presenting a potential approach for industrial wastewater treatment. The reduction process converted nitrobenzene to aniline, which could then be further treated (Mantha, Taylor, Biswas, & Bewtra, 2001).
Electrochemical Studies
Electrochemical reduction is another area of interest. A study involving the electrochemical reduction of nitrobenzene and 4-nitrophenol provided insights into the reduction mechanisms of these compounds. This research can inform the development of electrochemical methods for treating nitrobenzene pollutants (Silvester, Wain, Aldous, Hardacre, & Compton, 2006).
Propriétés
IUPAC Name |
2-(4-nitrophenyl)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2/c10-5-8(6-11)7-1-3-9(4-2-7)12(13)14/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEPLLFRQAVQQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293067 | |
| Record name | 4-(Dicyanomethyl)nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)malononitrile | |
CAS RN |
7077-65-8 | |
| Record name | NSC87092 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87092 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Dicyanomethyl)nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[amino(imino)methyl]pyrrolidine-1-carboximidamide](/img/structure/B1295643.png)
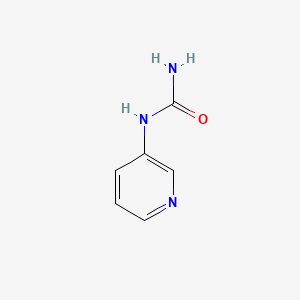
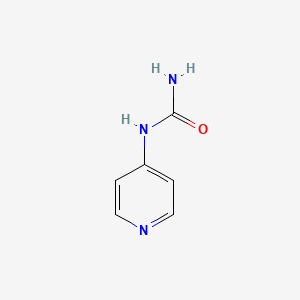
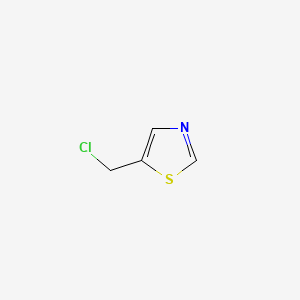
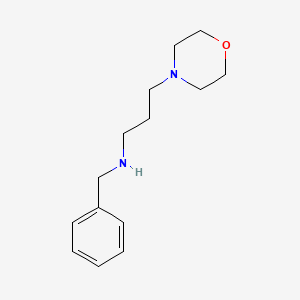
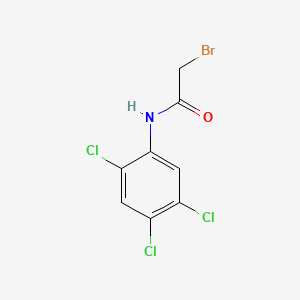
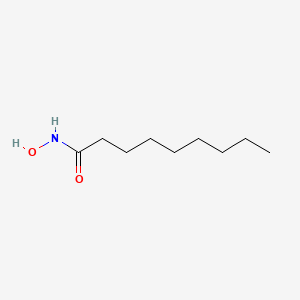
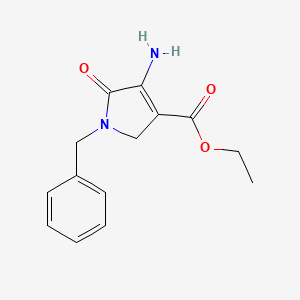
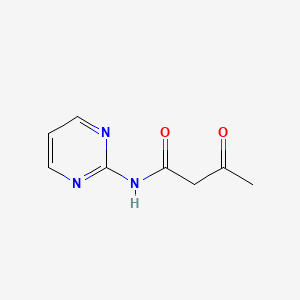

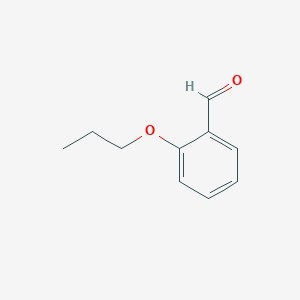

![4-[(Methylsulfonyl)amino]benzoic acid](/img/structure/B1295666.png)
![7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL](/img/structure/B1295668.png)